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This technical guide provides an in-depth comparison of the metastable C49 and stable C54
phases of titanium disilicide (TiSiz), a critical material in the microelectronics industry. This
document outlines their fundamental properties, the kinetics of the C49 to C54 transformation,
and detailed protocols for their experimental characterization.

Introduction: The Significance of TiSi2 Polymorphs

Titanium disilicide (TiSi2) is a refractory metal silicide extensively used as an interconnect
material and for gate electrodes in metal-oxide-semiconductor (MOS) transistors.[1] Its
prominence stems from its low electrical resistivity, high thermal stability, and excellent contact
properties with silicon.[1] During the fabrication of integrated circuits, particularly in a process
known as self-aligned silicide (salicide), TiSiz forms in two primary polymorphic structures: a
metastable, high-resistivity C49 phase and a thermodynamically stable, low-resistivity C54
phase.[1][2]

The initial reaction between a thin titanium film and a silicon substrate at temperatures between
450°C and 650°C typically results in the formation of the C49 phase.[1][3] A subsequent
annealing step at higher temperatures (above 650°C) is required to transform the material into
the desired C54 phase, which possesses a significantly lower electrical resistivity.[1][3]
Achieving a complete and uniform transformation from the C49 to the C54 phase is crucial for
device performance, as the presence of residual C49 can lead to increased resistance and

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b078298?utm_src=pdf-interest
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.benchchem.com/product/b078298?utm_src=pdf-body
https://www.globalsino.com/EM/page150.html
https://www.globalsino.com/EM/page150.html
https://www.globalsino.com/EM/page150.html
https://www.researchgate.net/publication/224551932_The_C49_to_C54-TiSi2_transformation_in_self-aligned_silicide_applications
https://www.globalsino.com/EM/page150.html
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Dependence-of-the-C49C54-TiSisub2sub-phase-transition-temperature-on-film-thickness-and-Si-substrate-orientationThin-Solid-Films.pdf
https://www.globalsino.com/EM/page150.html
https://nemanich.physics.asu.edu/sites/g/files/litvpz2116/files/2022-01/Dependence-of-the-C49C54-TiSisub2sub-phase-transition-temperature-on-film-thickness-and-Si-substrate-orientationThin-Solid-Films.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

negatively impact circuit speed.[2] This guide delves into the distinct characteristics of these

two phases to provide a comprehensive resource for their study and application.

Comparative Properties: C49 vs. C54 TiSiz

The C49 and C54 phases of TiSiz exhibit significant differences in their crystallographic,

electrical, and thermodynamic properties. These distinctions are summarized in the tables

below.

I hi | Physical :

Property

C49-TiSiz2

C54-TiSiz2

Crystal Structure

Base-centered
Orthorhombic[1][3][4]

Face-centered
Orthorhombic[1][3][4][5]

Space Group

Cmc21 (No. 36)

Fddd (No. 70)[6]

Atoms per Unit Cell

12[3]

24[1][3][5]

Lattice Parameters

a=0.3552 nm, b =1.3759 nm,

¢ = 0.3506 nm[4]

a=0.8267 nm, b = 0.4800 nm,
¢ = 0.8550 nm[4]

Thermodynamically Stable[1]

Stabilit Metastable[1][3][4
ability etastable[1][3][4] 3]
Melting Point (°C) Lower than C54[7] ~1540[4]
Electrical and Thermal Properties
Property C49-TiSiz2 C54-TiSiz2
Thin Film Resistivity (uQ-cm) 60 - 90[2] 12 - 24[1][2][4]

Formation Temperature (°C)

450 - 650[1][3][4]

> 650[1][3][4]

Transformation Temperature

600 - 850 (transforms from

B N/A
(°C) C49)[1][8]
Activation Energy for
] N/A 5.6 - 5.7[2][9]
C49 - C54 Transformation (eV)
Thermal Stability Lower Higher
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The C49 to C54 Phase Transformation

The transition from the metastable C49 phase to the stable C54 phase is a critical step in the
fabrication of low-resistance contacts in semiconductor devices. This polymorphic
transformation is a thermally activated process that occurs via nucleation and growth of the
C54 phase within the existing C49 matrix.[9]

The transformation temperature is not a fixed value but is influenced by several factors,
including:

o Film Thickness: The transformation temperature increases as the thickness of the TiSiz film
decreases.[1][8]

o Linewidth: In patterned structures, narrower linewidths require higher annealing
temperatures for a complete transformation, a phenomenon known as the "fine-line effect.”

e Substrate Orientation: The transformation occurs at lower temperatures on Si(100)
substrates compared to Si(111) substrates.[1][8]

e Dopants and Impurities: The presence of dopants in the silicon or impurities in the film can
delay the formation of the C54 phase.

The logical flow of this transformation process is illustrated in the diagram below.
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Process Flow

Titanium (Ti) Film on
Silicon (Si) Substrate

y

First Annealing Step
(450°C - 650°C)

Formation of Metastable
C49-TiSiz2 Phase

(High Resistivity)

Second Annealing Step
(> 650°C)

Transformation to Stable

C54-TiSi2 Phase
(Low Resistivity)

Click to download full resolution via product page
C49 to C54 TiSiz Phase Transformation Pathway.

Experimental Protocols

Characterizing the phases of titanium disilicide involves a suite of materials analysis
techniques. Below are detailed methodologies for the key experiments used to identify and
quantify the properties of C49 and C54 TiSiz thin films.

Experimental Workflow Overview

A typical workflow for the formation and characterization of TiSiz thin films involves deposition,
annealing, and subsequent analysis to determine the resulting phases and their properties.
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Experimental Characterization Workflow

Sample Preparation

Ti Film Deposition
(e.g., Sputtering)

l

Rapid Thermal Annealing (RTA)
(Two-step process)

Characterization

X-Ray Diffraction (XRD) Four-Point Probe Transmission Electron Microscopy (TEM)
(Phase Identification) (Sheet Resistance) (Microstructure & Crystal Structure)

Click to download full resolution via product page

Typical workflow for TiSiz film characterization.

X-Ray Diffraction (XRD) for Phase Identification

XRD is the primary non-destructive technique used to identify the crystalline phases present in
the TiSiz film. The C49 and C54 structures have distinct diffraction patterns, allowing for their
unambiguous identification.

Methodology:
e Instrument Setup:
o Use a diffractometer equipped with a Cu Ka radiation source (A = 1.5406 A).

o Configure the system for thin-film analysis, typically using a grazing incidence (GIXRD)
setup or a standard Bragg-Brentano (6-20) geometry. GIXRD is often preferred for very
thin films to maximize the diffraction signal from the film while minimizing the signal from
the single-crystal silicon substrate.
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o Sample Mounting: Securely mount the wafer or sample coupon on the sample stage,
ensuring it is flat and at the correct height.

e Scan Parameters:

o 20 Range: Scan a range that covers the major diffraction peaks for both C49 and C54
TiSiz. A typical range is 20° to 60°.

o Step Size: Use a small step size, such as 0.02°, for good resolution.

o Dwell Time: Set an appropriate dwell time per step (e.g., 1-2 seconds) to achieve a good
signal-to-noise ratio.

o Data Acquisition: Initiate the scan and collect the diffraction pattern.
e Data Analysis:
o Import the collected data into a suitable analysis software.
o Perform background subtraction to remove noise and amorphous contributions.

o Compare the experimental peak positions and relative intensities to standard powder
diffraction files (e.g., from the ICDD database) for C49-TiSi> and C54-TiSiz to identify the
phases present. Key peaks for C54-TiSiz include the (311), (040), and (022) reflections,
while the (131) is a characteristic peak for the C49 phase.

Four-Point Probe for Sheet Resistance Measurement

The four-point probe method is the standard for accurately measuring the sheet resistance of
the TiSiz film, which directly correlates with the extent of the C49 to C54 transformation.

Methodology:
e Instrument Setup:

o Use a four-point probe measurement system consisting of a probe head with four equally
spaced, co-linear tungsten carbide needles, a current source, and a voltmeter.
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o Ensure the probe tips are clean and sharp to make good ohmic contact with the silicide
film.

o Sample Placement: Place the sample on an insulating stage directly beneath the probe
head. The film must be on an insulating or a significantly more resistive substrate to prevent
current leakage.[4]

e Probe Contact: Gently lower the probe head until all four probes make firm and simultaneous
contact with the surface of the TiSiz film. Many systems use spring-loaded probes to ensure
constant pressure.[4]

e Measurement:
o The instrument applies a constant DC current (I) through the two outer probes.

o The resulting voltage drop (V) across the two inner probes is measured.[10] Using
separate probes for current injection and voltage measurement minimizes the influence of
probe-to-film contact resistance on the measurement.[9]

e Calculation:

o The sheet resistance (Rs) is calculated using the formula: Rs = C * (V /) where 'C' is a
geometric correction factor.

o For a large, thin film relative to the probe spacing, the correction factor C is approximately
4.532.[11] Correction factors may be required for measurements taken near the edge of a
sample or on samples with finite dimensions.

o The bulk resistivity (p) can be calculated if the film thickness (t) is known: p = Rs * t.

Transmission Electron Microscopy (TEM) for
Microstructural Analysis

TEM provides high-resolution imaging and diffraction information, allowing for direct
visualization of the film's microstructure, grain size, interface quality, and local crystal structure.

Methodology:
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o Sample Preparation (Cross-Section): Preparing an electron-transparent sample from the

bulk wafer is the most critical and challenging step.

[e]

Initial Sectioning: Cleave a small piece from the wafer of interest.

Sandwiching: Glue two pieces of the sample face-to-face using an appropriate epoxy, with
the TiSiz film as the interface.

Slicing and Grinding: Slice a thin cross-section from the sandwich. Mechanically grind and
polish this section to a thickness of approximately 20-30 pm.

Dimpling: Create a dimple in the center of the sample, thinning the central area to just a
few micrometers.

lon Milling: Use a precision ion milling system with low-energy argon ions at a shallow
angle to sputter material away from the central dimpled area until a small hole appears.
The region at the edge of this hole should be thin enough for electron transmission (<100
nm).[12][13]

Alternative: Focused lon Beam (FIB) milling can also be used to prepare site-specific TEM
samples with high precision.[14]

o TEM Analysis:

o

Imaging: Load the prepared sample into the TEM. Use bright-field and dark-field imaging
modes to observe the overall morphology, grain structure of the silicide film, and the
TiSi2/Si interface.

Selected Area Electron Diffraction (SAED): Obtain SAED patterns from specific regions of
the film. The resulting diffraction spots or rings can be indexed to confirm the crystal
structure (C49 or C54) of individual grains or the overall texture of the film.[13]

High-Resolution TEM (HRTEM): At very high magnifications, HRTEM can resolve the
atomic lattice fringes of the silicide, providing definitive structural identification and
allowing for the characterization of defects and interfaces at the atomic scale.[13]

Conclusion
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The C49 and C54 phases of titanium disilicide possess distinct structural and electrical
properties that are fundamental to their application in microelectronics. The high-resistivity C49
phase is a kinetically favored intermediate product, while the low-resistivity C54 phase is the
desired final material for high-performance contacts and interconnects. A thorough
understanding of the C49 to C54 transformation and the ability to precisely characterize these
phases using techniques such as XRD, four-point probe measurements, and TEM are essential
for the continued development and optimization of semiconductor devices. This guide provides
a foundational reference for researchers and engineers working with this critical materials
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Technical Guide to the C49 and C54 Phases of
Titanium Disilicide (TiSi2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#c49-vs-c54-tisi-phase-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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